4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid
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Overview
Description
4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid is a chemical compound with the molecular formula C10H16N2O3 and a molecular weight of 212.25 g/mol . This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The tert-butyl group attached to the oxadiazole ring provides steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
The synthesis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid typically involves the cyclization of amidoximes with organic nitriles. One common method includes the use of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts to activate tert-butylamidoxime, leading to the formation of the oxadiazole ring . The reaction is carried out in a solvent such as dimethylformamide (DMF) under controlled temperature conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.
Scientific Research Applications
4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid can be compared with other oxadiazole derivatives, such as:
4-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid: This compound has a thiophene ring instead of a tert-butyl group, which can influence its electronic properties and reactivity.
1,2,4-Oxadiazole-5-butanoic acid: This compound lacks the tert-butyl group, making it less sterically hindered and potentially more reactive in certain chemical reactions.
The presence of the tert-butyl group in this compound makes it unique by providing steric hindrance, which can affect its reactivity, stability, and interactions with molecular targets.
Properties
IUPAC Name |
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)9-11-7(15-12-9)5-4-6-8(13)14/h4-6H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKFXXQFHATUMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1038311-12-4 |
Source
|
Record name | 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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